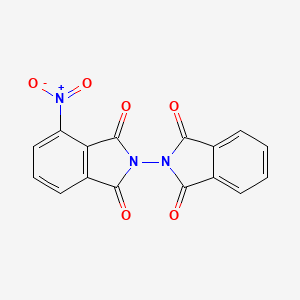

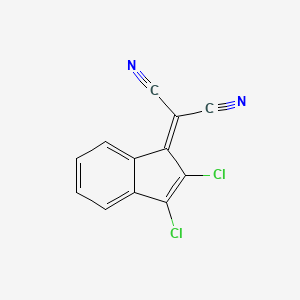

4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone (NBIT) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including medical research, material science, and electronics. This molecule is a member of the family of isoindole-based compounds and is known for its unique structural and physical properties.

Aplicaciones Científicas De Investigación

Spin Trapping and Radical Detection

A novel isoindole-based nitrone, 1,1,3-trimethylisoindole N-oxide (TMINO), has been synthesized and characterized for its enhanced stability and narrow EPR line-widths, facilitating the detection of various radicals. This development underscores the potential of isoindole derivatives in EPR spin trapping, particularly in studying carbon- and oxygen-centered radicals (Bottle & Micallef, 2003).

Heterocyclic Compound Synthesis

Nitrones, including isoindole-based ones, are highlighted for their versatile reactivity, leading to a wide array of heterocyclic compounds beyond traditional isoxazolidines. Their applications span from [3+2]-cycloadditions with various partners to cascade reactions forming complex heterocycles, illustrating their broad utility in synthetic organic chemistry (Anderson, 2016).

Magnetic Properties in Material Science

Isoindole derivatives are integral to the development of heterospin complexes with lanthanides, exhibiting diverse magnetic behaviors. These materials, such as those combining lanthanides with organic biradicals, offer insights into antiferromagnetic and ferromagnetic interactions, potentially useful in quantum computing and memory devices (Zhou et al., 2015).

Photoswitchable Magnetic Materials

The integration of isoindole nitroxides into diarylethenes has demonstrated the ability to photochemically control intramolecular magnetic interactions. This research paves the way for developing photoswitchable magnetic materials, crucial for optical data storage and molecular electronics (Matsuda & Irie, 2000).

Synthesis of Spin Traps for Radical Detection

Isoindole nitrones, due to their specific structural properties, can be tailored to selectively trap radicals, like hydroxyl radicals, indicating their importance in studying oxidative stress and other radical-involved processes at the molecular level (Rosen & Turner, 1988).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7N3O6/c20-13-8-4-1-2-5-9(8)14(21)17(13)18-15(22)10-6-3-7-11(19(24)25)12(10)16(18)23/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIWCAHFERTOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)

methanone](/img/structure/B5596909.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)